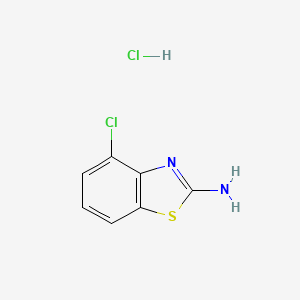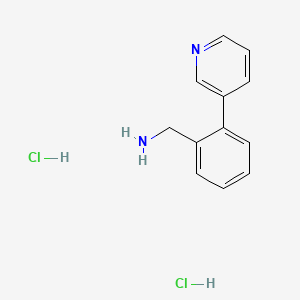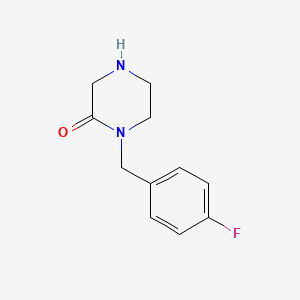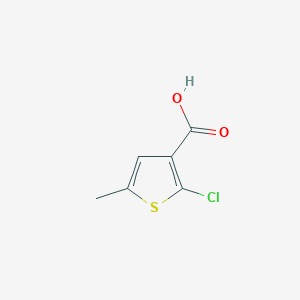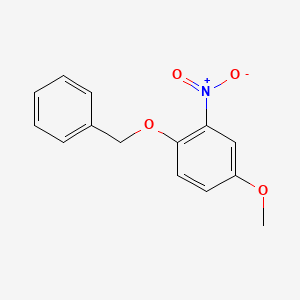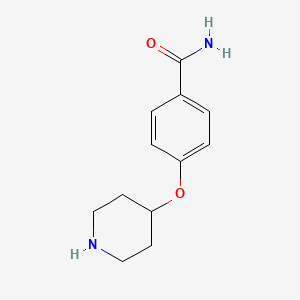
4-(Piperidin-4-yloxy)benzamide
Overview
Description
“4-(Piperidin-4-yloxy)benzamide” is a chemical compound with the CAS Number: 609781-30-8 . It has a molecular weight of 220.27 . The IUPAC name for this compound is 4-(4-piperidinyloxy)benzamide . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of “4-(Piperidin-4-yloxy)benzamide” and its derivatives has been guided by bioisosterism and pharmacokinetic parameters . A series of novel benzamide derivatives were designed and synthesized . Preliminary in vitro studies indicated that some compounds show significant inhibitory bioactivity in HepG2 cells .Molecular Structure Analysis
The molecular structure of “4-(Piperidin-4-yloxy)benzamide” consists of a benzamide group attached to a piperidine ring via an ether linkage . The linear formula for this compound is C12H16N2O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(Piperidin-4-yloxy)benzamide” derivatives have been studied . These reactions include the removal of the metalation group, dehydroxylation, and pyridine reduction .Physical And Chemical Properties Analysis
“4-(Piperidin-4-yloxy)benzamide” is a solid compound . It is typically stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Potential Treatment of HIV
A series of novel piperidin-4-ol derivatives, which include 4-(Piperidin-4-yloxy)benzamide , were designed and synthesized for potential treatment of HIV. These compounds were characterized by various spectroscopic methods and showed promise in preliminary studies .
Inhibitory Bioactivity in HepG2 Cells
Compounds related to 4-(Piperidin-4-yloxy)benzamide have shown significant inhibitory bioactivity in HepG2 cells, which are a type of liver cancer cell line. This suggests potential applications in cancer research and treatment .
Activation of Hypoxia-Inducible Factor 1 Pathways
Some N-(piperidin-4-yl)benzamide derivatives have been studied for their ability to activate hypoxia-inducible factor 1 pathways, which play a role in the body’s response to low oxygen levels and could be relevant in treating conditions related to hypoxia .
Effect Against Cancer Cells
N-(piperidine-4-yl) benzamide compounds, which may include 4-(Piperidin-4-yloxy)benzamide , have been investigated for their effects against cancer cells. The presence of certain functional groups on these compounds was found to increase their cytotoxicity, indicating potential for cancer therapy research .
Mechanism of Action
Target of Action
The primary target of 4-(Piperidin-4-yloxy)benzamide is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
4-(Piperidin-4-yloxy)benzamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α, a unique subunit of HIF-1, is only found in the hypoxic nucleus and determines the HIF-1 activity . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to hypoxic microenvironment .
Pharmacokinetics
The compound’s gi absorption is high, and it is a p-gp substrate . These properties can impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the promotion of tumor cell apoptosis . This is achieved through the upregulation of the expression of cleaved caspase-3 . Additionally, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Action Environment
The action of 4-(Piperidin-4-yloxy)benzamide is influenced by the hypoxic environment around the tumor tissue . The increase of HIF expression in this environment is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
Safety and Hazards
Future Directions
Piperidine derivatives, including “4-(Piperidin-4-yloxy)benzamide”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating the ongoing interest and research in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-piperidin-4-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-12(15)9-1-3-10(4-2-9)16-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJXVQFODGXUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593843 | |
| Record name | 4-[(Piperidin-4-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-4-yloxy)benzamide | |
CAS RN |
609781-30-8 | |
| Record name | 4-[(Piperidin-4-yl)oxy]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



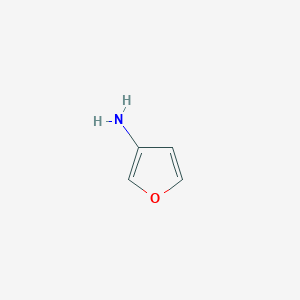
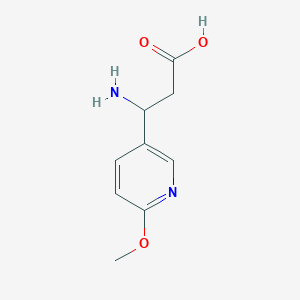

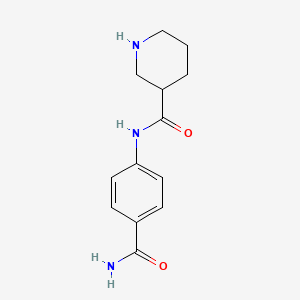
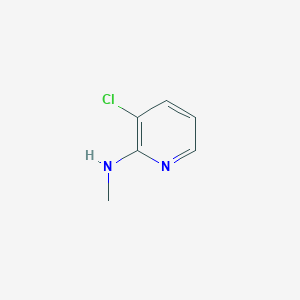
![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)
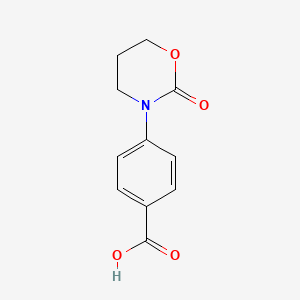
![3-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1602770.png)
